T-BUTYLTRI-N-BUTYLTIN
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Overview
Description
T-BUTYLTRI-N-BUTYLTIN is an organotin compound characterized by the presence of three butyl groups and one tert-butyl group attached to a tin atom. Organotin compounds, including tributyl(tert-butyl)stannane, are known for their applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.
Mechanism of Action
Target of Action
Tributyl(tert-butyl)stannane, also known as Tributyltin hydride, is primarily used as a reagent in organic synthesis . Its primary targets are organic halides and related groups .
Mode of Action
Tributyl(tert-butyl)stannane interacts with its targets through a radical chain mechanism . When combined with azobisisobutyronitrile (AIBN) or irradiated with light, it converts organic halides and related groups to the corresponding hydrocarbon . This process involves the radical Bu3Sn , which abstracts a hydrogen atom from another equivalent of tributyltin hydride, propagating the chain .
Biochemical Pathways
The compound is a very good radical reducing agent due to the relatively weak, nonionic bond between tin and hydrogen . This property allows it to cleave homolytically . It is used in various reactions such as the Barton-McCombie reaction, Barton decarboxylation, dehalogenation, and intramolecular radical cyclization .
Pharmacokinetics
It is known that the compound is a distillable liquid that is mildly sensitive to air, decomposing to (bu3sn)2o . It is soluble in organic solvents .
Result of Action
The result of Tributyl(tert-butyl)stannane’s action is the conversion of organic halides and related groups to the corresponding hydrocarbon . This conversion is achieved through a radical chain mechanism .
Action Environment
The action of Tributyl(tert-butyl)stannane can be influenced by environmental factors. For instance, it is mildly sensitive to air . Moreover, its high toxicity and high fat solubility (lipophilicity) can limit its use . Therefore, with few exceptions, the use of tin hydrides should be avoided . The catalytic use of this reagent with a suitable second reducing agent, or the use of radical H-donors such as indium hydrides and silanes are possible alternatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
T-BUTYLTRI-N-BUTYLTIN can be synthesized through various methods. One common approach involves the reduction of tributyltin chloride with lithium aluminium hydride. This method is widely used due to its efficiency and the availability of the reagents . Another method involves the reduction of tributyltin oxide with polymethylhydrosiloxane, which yields the desired stannane under reduced pressure .
Industrial Production Methods
In industrial settings, the production of tributyl(tert-butyl)stannane often involves large-scale reduction reactions using similar reagents. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
T-BUTYLTRI-N-BUTYLTIN undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in radical reactions, converting organic halides to hydrocarbons.
Substitution Reactions: It can participate in substitution reactions where the tin-hydrogen bond is cleaved homolytically.
Dehalogenation: It is used in dehalogenation reactions to remove halogen atoms from organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with tributyl(tert-butyl)stannane include azobisisobutyronitrile (AIBN) and light irradiation, which facilitate radical chain mechanisms . The reactions typically occur under mild conditions, making the compound a versatile reagent in organic synthesis.
Major Products
The major products formed from reactions involving tributyl(tert-butyl)stannane depend on the specific reaction type. For example, in reduction reactions, the primary products are hydrocarbons, while in dehalogenation reactions, the halogen-free organic molecules are obtained .
Scientific Research Applications
T-BUTYLTRI-N-BUTYLTIN has a wide range of applications in scientific research:
Organic Synthesis: It is used as a hydrogen donor in radical reactions, facilitating the synthesis of complex organic molecules.
Biological Studies: Organotin compounds, including tributyl(tert-butyl)stannane, are studied for their potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Research is ongoing to explore the potential therapeutic applications of organotin compounds in medicine.
Industrial Applications: It is used in the production of various industrial chemicals and materials due to its reactivity and versatility.
Comparison with Similar Compounds
Similar Compounds
Tributyltin Hydride: Similar to tributyl(tert-butyl)stannane, tributyltin hydride is used as a hydrogen donor in radical reactions.
Triphenyltin Hydride: Another organotin compound with similar reactivity but different substituents.
Trimethyltin Hydride: Known for its high reactivity but also higher toxicity compared to tributyl(tert-butyl)stannane.
Uniqueness
T-BUTYLTRI-N-BUTYLTIN is unique due to the presence of the tert-butyl group, which can influence its reactivity and steric properties. This makes it a valuable reagent in specific synthetic applications where other organotin compounds may not be suitable .
Properties
IUPAC Name |
tributyl(tert-butyl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H9.Sn/c1-4(2)3;3*1-3-4-2;/h1-3H3;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQLMRHTEJKONO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36Sn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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